
4-cyano-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Cyano-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a novel compound that belongs to the class of pyrazole derivatives. Pyrazole compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀N₆O₂S |
Molecular Weight | 396.46 g/mol |
Solubility | Soluble in DMSO and DMF |
Purity | Typically ≥ 95% |
Biological Activity Overview
Research has indicated that pyrazole derivatives exhibit a wide range of biological activities. The specific activities of this compound are still under investigation, but preliminary studies suggest potential in several therapeutic areas:
1. Antitumor Activity
Pyrazole derivatives have been reported to inhibit various cancer cell lines. For instance, studies on related pyrazole compounds indicated significant cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the inhibition of key signaling pathways associated with tumor growth, such as the BRAF(V600E) and EGFR pathways .
2. Anti-inflammatory Properties
Compounds containing sulfonamide groups have shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A related study demonstrated that sulfonamide-containing pyrazole derivatives effectively blocked COX-2 activity in vitro and in vivo, suggesting a potential for treating inflammatory diseases .
3. Antimicrobial Effects
Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain pyrazole compounds exhibit significant activity against various bacterial strains, indicating their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Key modifications in the chemical structure can lead to enhanced potency and selectivity. For instance, the introduction of different substituents on the pyrazole ring or variations in the sulfonamide group can significantly affect the compound's interaction with biological targets.
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increased potency against COX enzymes |
Variations in alkyl substituents | Altered solubility and bioavailability |
Different pyrazole ring substitutions | Enhanced selectivity for cancer cell lines |
Case Studies
- Antitumor Synergy with Doxorubicin : A study investigated the combination of pyrazole derivatives with doxorubicin in breast cancer models. Results showed a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
- Inhibition of COX Enzymes : Research on sulfonamide-containing pyrazoles revealed that specific analogs could selectively inhibit COX-2 without affecting COX-1, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
特性
IUPAC Name |
4-cyano-N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c20-12-14-1-5-16(6-2-14)28(26,27)23-9-10-25-19(15-3-4-15)11-17(24-25)18-13-21-7-8-22-18/h1-2,5-8,11,13,15,23H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGKHCHALWWHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(C=C3)C#N)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。